molecular formula C10H9N B1588170 Azulen-2-amine CAS No. 50472-20-3

Azulen-2-amine

Cat. No. B1588170
CAS RN: 50472-20-3
M. Wt: 143.18 g/mol
InChI Key: URSBMMUQJIMLKA-UHFFFAOYSA-N
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Description

Azulen-2-amine, also known as 2-Aminoazulene, is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is characterized by its unique structure, which includes a seven-membered and a five-membered ring .


Synthesis Analysis

Azulen-2-amine can be synthesized through various methods. One approach involves the reaction of azulen-2-amine with oxalyl dichloride, which provides azuleno[2,1-b]pyrrole-2,3-dione. This compound, after condensation with isatoic anhydrides, affords azuleno[1’,2’:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione in high yield . Another method involves the [8+2] cycloaddition of 2H-cycloheptafuran-2-ones with silyl enol ethers .


Molecular Structure Analysis

The structure of Azulen-2-amine is unique due to its fused 5- and 7-membered ring systems . The introduction of diarylamino groups at the 2- and 6-positions of azulene was found to invert the order of the orbital energy levels, resulting in a substantial increase in absorbance in the visible region .


Chemical Reactions Analysis

Azulen-2-amine can undergo various chemical reactions. For instance, it can react with oxalyl dichloride to produce azuleno[2,1-b]pyrrole-2,3-dione . Additionally, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture .


Physical And Chemical Properties Analysis

Azulen-2-amine has a melting point of 93-94℃ and a boiling point of 307℃. It has a density of 1.137 and a flash point of 157℃ . The compound exhibits quite interesting and unique optical and physical properties .

Scientific Research Applications

  • Anti-inflammatory and Antitumor Applications

    • Field : Medicine
    • Application Summary : Azulene and its derivatives have been found to have anti-inflammatory and antitumor properties . They are components of many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo .
    • Methods and Procedures : The specific methods and procedures for these applications would depend on the specific derivative and the context in which it is being used. Generally, these compounds would be isolated, synthesized, or otherwise obtained, and then applied in a clinical or laboratory setting .
    • Results or Outcomes : While the specific results or outcomes would depend on the specific study or application, generally these compounds have been found to have beneficial effects in reducing inflammation and combating tumor growth .
  • Bioimaging Material

    • Field : Biotechnology
    • Application Summary : Azulene derivatives have been used as bioimaging materials .
    • Methods and Procedures : These compounds can be used in various imaging techniques to visualize biological structures or processes .
    • Results or Outcomes : The use of these compounds in bioimaging can provide valuable insights into biological structures or processes .
  • Dyes and Solar Cells

    • Field : Technology
    • Application Summary : Due to their physicochemical properties, azulene and its derivatives have found many potential applications in technology, especially in optoelectronic devices . They have been used as dyes and in solar cells .
    • Methods and Procedures : These compounds can be incorporated into various technological devices or systems due to their unique properties .
    • Results or Outcomes : The use of these compounds in such applications can enhance the performance or functionality of these devices or systems .

Future Directions

Azulene and its derivatives, including Azulen-2-amine, continue to attract the attention of researchers due to their unique properties and potential applications in various fields such as pharmaceuticals, organic electronics, solar cells, and non-linear optics . The synthesis of Azulen-2-amine and its derivatives is an active area of research, with new synthetic methods, reactivity, and physical properties continuing to be discovered .

properties

IUPAC Name

azulen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBMMUQJIMLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412776
Record name azulen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azulen-2-amine

CAS RN

50472-20-3
Record name 2-Azulenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50472-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name azulen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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